molecular formula C8H14 B12111012 1,4-Dimethylcyclohexene CAS No. 70688-47-0

1,4-Dimethylcyclohexene

Cat. No.: B12111012
CAS No.: 70688-47-0
M. Wt: 110.20 g/mol
InChI Key: KMGDYKOGDOVDCW-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohexene is an organic compound with the molecular formula C(_8)H(_14). It is a derivative of cyclohexene, where two methyl groups are attached to the first and fourth carbon atoms of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylcyclohexene can be synthesized through several methods:

  • Dehydration of Alcohols: : One common method involves the dehydration of 1,4-dimethylcyclohexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

  • Dehydrohalogenation of Alkyl Halides: : Another method involves the dehydrohalogenation of 1,4-dimethylcyclohexyl halides using strong bases like potassium tert-butoxide. This reaction also requires elevated temperatures to promote the elimination of the halide and formation of the double bond.

Industrial Production Methods

Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclohexane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen and form the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylcyclohexene undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form 1,4-dimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation of this compound using catalysts such as palladium on carbon can yield 1,4-dimethylcyclohexane.

  • Substitution: : Electrophilic substitution reactions can occur at the double bond, leading to products such as 1,4-dimethylcyclohexyl halides when reacted with halogens in the presence of light or a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl(_2), Br(_2)) with light or catalysts like iron(III) chloride (FeCl(_3)).

Major Products

    Oxidation: 1,4-Dimethylcyclohexanone.

    Reduction: 1,4-Dimethylcyclohexane.

    Substitution: 1,4-Dimethylcyclohexyl halides.

Scientific Research Applications

1,4-Dimethylcyclohexene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: This compound can be used as a monomer or comonomer in the production of specialty polymers.

    Material Science: It is utilized in the development of new materials with specific properties, such as high thermal stability or unique mechanical characteristics.

    Biological Studies: Researchers use this compound to study the effects of cyclic hydrocarbons on biological systems, including their interactions with enzymes and cell membranes.

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclohexene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring.

Comparison with Similar Compounds

1,4-Dimethylcyclohexene can be compared with other similar compounds such as:

    Cyclohexene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.

    1,2-Dimethylcyclohexene: Has methyl groups on adjacent carbon atoms, leading to different steric and electronic effects.

    1,3-Dimethylcyclohexene: Methyl groups are separated by one carbon, resulting in different reactivity patterns compared to this compound.

The uniqueness of this compound lies in the specific positioning of its methyl groups, which influences its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

70688-47-0

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

1,4-dimethylcyclohexene

InChI

InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3

InChI Key

KMGDYKOGDOVDCW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1)C

Origin of Product

United States

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